Potency Against Clinically Relevant Vismodegib-Resistant D473H Mutant Smoothened
Taladegib maintains potent inhibitory activity against the SMO-D473H mutant, a mutation identified in patients who developed resistance to the first-generation SMO antagonist vismodegib. This contrasts sharply with vismodegib, which loses potency against this mutant [1].
| Evidence Dimension | Inhibitory Activity (IC50) against SMO-D473H mutant |
|---|---|
| Target Compound Data | IC50 = 4.20 nM |
| Comparator Or Baseline | Vismodegib (GDC-0449) loses activity against D473H mutant |
| Quantified Difference | Taladegib retains nanomolar potency, vismodegib is ineffective |
| Conditions | Gli-luciferase reporter gene assay in cells expressing SMO-D473H mutant [1] |
Why This Matters
This data directly supports the selection of taladegib over vismodegib for studies involving models of acquired resistance, a major clinical limitation of earlier SMO antagonists.
- [1] BindingDB. Affinity Data for LY-2940680 against Smoothened D473H mutant. (Data curated by ChEMBL). View Source
